molecular formula C11H16N2 B13462885 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-

1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-

Cat. No.: B13462885
M. Wt: 176.26 g/mol
InChI Key: NKBOQSPXCJSKJS-UHFFFAOYSA-N
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Description

1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- (CAS 107393-73-7, molecular formula C₁₀H₁₄N₂) is a bicyclic amine derivative with a benzazepine core. Its structure features a seven-membered azepine ring fused to a benzene ring, with a primary amine (-NH₂) substituent at position 7 and a fully saturated tetrahydro backbone . This compound serves as a critical reference standard in pharmaceutical manufacturing, particularly for Lorcaserin (a serotonin 2C receptor agonist used for weight management) . Its InChI key (InChI=1S/C10H14N2/c11-10-2-1-8-3-5-12-6-4-9(8)7-10/h1-2,7,12H,3-6,11H2) confirms the stereochemistry and functional group arrangement .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ylmethanamine

InChI

InChI=1S/C11H16N2/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6,8,12H2

InChI Key

NKBOQSPXCJSKJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Cyclization and Tandem Michael Addition

A notable approach involves a tandem Michael addition followed by palladium-catalyzed cyclization to form a cyanobenzofulvene acetal intermediate. Subsequent hydrogenolysis yields an amino ester, which upon base-induced cyclization forms a lactam intermediate. Reduction of this lactam with borane leads to the desired tetrahydrobenzazepine amine compound.

Step Reaction Type Key Reagents/Conditions Outcome
1 Tandem Michael addition Michael acceptor with Pd catalyst Cyanobenzofulvene acetal
2 Hydrogenolysis Hydrogen, Pd catalyst Amino ester
3 Base cyclization Base (e.g., NaOH) Lactam intermediate
4 Reduction Borane (BH3) Tetrahydrobenzazepine amine

This method provides a modular route to benzazepine derivatives with good control over ring formation and substitution.

Pummerer-Type Cyclization

Another synthetic route utilizes the Pummerer reaction, which involves the cyclization of N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides under acidic conditions to form the benzazepine ring. This method proceeds through the generation of a thionium ion intermediate, which undergoes intramolecular cyclization.

Step Reaction Type Key Reagents/Conditions Outcome
1 Preparation of sulfoxides Starting from 2-arylethylamines and 2-chloroethyl phenyl sulfide Sulfoxide precursors
2 Pummerer cyclization Trifluoroacetic anhydride, BF3·Et2O Benzazepine ring formation
3 Reductive desulfurization NiCl2-NaBH4 in MeOH-THF N-formyl benzazepines
4 Hydrolysis/Reduction NaOH, LiAlH4 Final tetrahydrobenzazepine amines

This approach is versatile and allows the synthesis of various benzazepine derivatives, though it may be less efficient than related isoquinoline syntheses.

Oxidative Cleavage and Reductive Amination

Starting from benzonorbornadiene, oxidative cleavage using osmium tetroxide followed by periodate cleavage generates aldehyde intermediates. These are subjected to reductive amination and debenzylation to yield the tetrahydrobenzazepine amine.

Step Reaction Type Key Reagents/Conditions Outcome
1 Dihydroxylation Osmium tetroxide (OsO4) Vicinal diol intermediate
2 Oxidative cleavage Sodium periodate (NaIO4) Aldehyde intermediate
3 Reductive amination Amine source, reductant (e.g., NaBH3CN) Aminated intermediate
4 Debenzylation Hydrogenolysis Tetrahydrobenzazepine amine

This method achieves overall yields of 64-73% over three steps and can be adapted to produce tosylate salts via tandem ozonolysis-reductive amination.

Classical Cyclization of Benzazepine Precursors

Industrial and laboratory syntheses often involve cyclization of substituted benzazepine precursors such as 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with amines like O-methylhydroxylamine under reflux in ethanol and pyridine. Purification is typically achieved by recrystallization or chromatography.

Step Reaction Type Key Reagents/Conditions Outcome
1 Cyclization 3,4-Dihydro-1H-benzo[b]azepin-2,5-dione + O-methylhydroxylamine, EtOH, pyridine Benzazepine amine intermediate
2 Purification Recrystallization or column chromatography Pure tetrahydrobenzazepine amine

Critical parameters include solvent choice, temperature control (20–60°C), and stoichiometric balance of reactants to maximize yield and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Pd-Catalyzed Cyclization Pd catalyst, borane reduction Moderate to High Good control of ring formation Requires palladium catalyst
Pummerer-Type Cyclization Sulfoxide precursors, TFAA, NiCl2-NaBH4 Moderate Versatile, applicable to various substrates Less efficient than related methods
Oxidative Cleavage + Reductive Amination OsO4, NaIO4, reductive amination agents 64-73 High overall yield, scalable Requires toxic OsO4
Classical Cyclization Benzazepine dione + amines, EtOH, pyridine Variable Simple reagents, scalable May require extensive purification

Analytical Characterization

Characterization of the synthesized 1H-3-Benzazepine-7-methanamine, 2,3,4,5-tetrahydro- includes:

Chemical Reactions Analysis

Functional Group Transformations

a. Amine Alkylation

  • Reaction : The primary amine at the 7-methanamine position reacts with alkyl halides (e.g., n-butyl bromide) in methanol under basic conditions .

  • Example :

    7-Methanamine+C4H9BrKOH/MeOHN-Butyl-7-methanamine\text{7-Methanamine} + \text{C}_4\text{H}_9\text{Br} \xrightarrow{\text{KOH/MeOH}} \text{N-Butyl-7-methanamine}
  • Yield : ~60% for analogous compounds .

b. Hydroxy Group Protection/Deprotection

  • Protection : Phenolic hydroxyl groups are acetylated using trifluoroacetic anhydride (TFAA) .

  • Deprotection : Methanol/HCl removes acetyl groups at room temperature .

Stability and Degradation

  • Oxidative Degradation : Under acidic or oxidative conditions, the tetrahydrobenzazepine ring undergoes dehydrogenation to form dihydrobenzazepines .

  • Mass Spectrometry Fragmentation :

    • Key fragments: m/z 180 (loss of CO), m/z 119 (methylbenzylidyne oxonium) .

    • Diagnostic ions: m/z 206 (benzazepine core) .

Reaction Table for Key Transformations

Reaction Type Reagents/Conditions Yield Application Ref
Pummerer CyclizationTFAA, BF₃·Et₂O, benzene, 25°C47–63%Benzazepine core synthesis
Reductive AminationHCHO, H₂/Pd, MeOH45–70%N-Alkylation
DemethylationHBr/AcOH, 70°C80%Bioactive metabolite preparation
Asymmetric Hydrogenation[Ir(COD)Cl]₂, (R)-Segphos, H₂90–95% eeChiral benzazepine synthesis

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 7

Target Compound :
Analog 1 : 1H-3-Benzazepine, 3-acetyl-2,3,4,5-tetrahydro-7-methoxy (CAS 34583-92-1, C₁₃H₁₇NO₂)
  • 7-Methoxy group : Reduces basicity (pKa ~6–7) and increases lipophilicity (logP ~1.8 vs. ~1.6 for the target).
Analog 2 : 1H-3-Benzazepin-7-ol,2,3,4,5-tetrahydro-3-methyl-5-phenyl- (CAS 882674-13-7)
  • 7-Hydroxyl group : Increases polarity (PSA ~50 Ų vs. ~40 Ų for the target) but decreases membrane permeability.
  • 3-Methyl and 5-Phenyl groups : Enhance steric bulk, likely altering selectivity for G-protein-coupled receptors .

Core Skeleton Modifications

Analog 3 : 1H-1,4-Benzodiazepine, 1,4-diacetyl-2,3,4,5-tetrahydro- (CAS 57247-59-3, C₁₃H₁₆N₂O₂)
  • Benzodiazepine core : Replaces the azepine nitrogen with a diazepine ring, shifting pharmacological activity toward GABA receptor modulation.
  • 1,4-Diacetyl groups : Increase lipophilicity (logP ~2.1) and metabolic stability but reduce aqueous solubility .

Functional Group Impact on Pharmacokinetics

Property Target Compound 7-Methoxy Analog 7-Hydroxyl Analog Benzodiazepine Analog
Molecular Weight (g/mol) 162.23 191.27 297.36 232.28
logP ~1.6 ~1.8 ~2.5 ~2.1
PSA (Ų) ~40 ~30 ~50 ~45
Key Substituents 7-NH₂ 7-OCH₃, 3-COCH₃ 7-OH, 3-CH₃, 5-Ph 1,4-COCH₃, diazepine core
  • Target vs. 7-Methoxy Analog : The amine group in the target improves solubility in acidic environments (e.g., gastric fluid), whereas the methoxy analog’s lower PSA may enhance blood-brain barrier penetration .
  • Target vs. Benzodiazepine Analog : The benzodiazepine’s diazepine core and acetyl groups shift its activity toward CNS sedation, unlike the serotonin-targeted benzazepine .

Biological Activity

1H-3-Benzazepine-7-methanamine, 2,3,4,5-tetrahydro- (CAS Number: 933727-03-8) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16N2
  • Molar Mass : 176.26 g/mol
  • Canonical SMILES : C1CNCCC2=C1C=CC(=C2)CN

Pharmacological Activity

1H-3-Benzazepine derivatives have been studied for their activity as dopaminergic agents. The following sections detail their biological activities:

Dopaminergic Activity

Research indicates that derivatives of 1H-3-benzazepine exhibit significant dopaminergic activity. These compounds are believed to stimulate both central and peripheral dopamine receptors, making them potential candidates for treating conditions such as Parkinson's disease and cardiovascular disorders. A notable study reported that certain benzazepine derivatives could effectively stimulate dopamine receptors with specific utility in pharmacotherapy .

Anticancer Activity

A series of studies have explored the anticancer properties of benzazepine derivatives. For instance, research involving (1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl) compounds demonstrated promising antiproliferative effects against the MCF-7 breast cancer cell line. The most active compound in this series had an IC50 value of 0.67 µM, indicating potent activity against cancer cell proliferation .

The mechanisms underlying the biological activities of 1H-3-benzazepine derivatives often involve modulation of neurotransmitter systems. For example:

  • Dopamine Receptor Modulation : By acting on dopamine receptors, these compounds can influence various neurological pathways associated with mood regulation and motor control.
  • Apoptosis Pathway Regulation : The anticancer activity is partly attributed to the compounds' ability to regulate genes involved in apoptosis, thereby promoting cancer cell death .

Case Study 1: Dopaminergic Effects

In a study evaluating the pharmacodynamics of a specific benzazepine derivative, it was found that administration led to significant improvements in motor function in animal models mimicking Parkinson's disease symptoms. The compound demonstrated a favorable safety profile and effective dose-response relationship .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of modified benzazepines against various cancer cell lines. The study highlighted that specific structural modifications could enhance antiproliferative activity significantly. For example, the introduction of halogen substituents was shown to increase potency against MCF-7 cells .

Data Table: Summary of Biological Activities

Activity Type Effect IC50/ED50 Reference
Dopaminergic ActivityStimulation of dopamine receptorsED50 = 280 µg/kg
Anticancer ActivityInhibition of MCF-7 cell growthIC50 = 0.67 µM

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1H-3-benzazepine derivatives, and how can purity be optimized?

  • Methodology : Multi-step synthetic approaches are common, including cyclization reactions and sulfonylation modifications. For example, 7-methylsulfonyl derivatives are synthesized via sulfonyl group introduction at the 7-position of the benzazepine core, followed by purification using column chromatography . Purity optimization requires iterative recrystallization or preparative HPLC, with purity typically verified by NMR (>95% purity) and mass spectrometry .

Q. What safety protocols are critical when handling 1H-3-benzazepine derivatives in the lab?

  • Guidelines :

  • Use personal protective equipment (PPE) to avoid dermal/ocular exposure due to potential irritation (Category 2 H315/H319) .
  • Conduct reactions in fume hoods to mitigate inhalation risks (Category 4 H335) .
  • Dispose of waste according to environmental regulations, as ecotoxicity data are limited .

Q. Which analytical techniques are essential for structural confirmation and enantiomeric resolution?

  • Approach :

  • Structural confirmation : Combine 1^1H/13^13C NMR for core scaffold verification and FT-IR for functional group analysis (e.g., sulfonyl or methoxy groups) .
  • Enantiomeric resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or polarimetric analysis to distinguish (R)- and (S)-enantiomers, which exhibit divergent receptor-binding profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize dopamine D3 receptor selectivity?

  • Experimental Design :

  • Synthesize analogs with substituent variations (e.g., 7-sulfonyl, 3-methyl groups) and screen affinity via radioligand binding assays (e.g., 3^3H-spiperone competition in HEK-293 cells expressing D3 receptors) .
  • Prioritize compounds with >100-fold selectivity for D3 over D2 receptors (e.g., SB-414796: D3 KiK_i = 0.8 nM vs. D2 KiK_i = 220 nM) .

Q. How do stereochemical differences impact pharmacological activity, and how can discrepancies in data be resolved?

  • Resolution Strategy :

  • Compare enantiomers in receptor-binding assays. For example, (R)-enantiomers of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine show higher D3 affinity than (S)-forms .
  • Validate results using orthogonal methods (e.g., X-ray crystallography for absolute configuration determination) .

Q. What in vivo models are suitable for evaluating antipsychotic potential and avoiding extrapyramidal side effects (EPS)?

  • Model Selection :

  • Use A9 vs. A10 dopamine neuron electrophysiology in rats: Selective D3 antagonists reduce firing in ventral tegmental area (A10) neurons, correlating with reduced EPS risk .
  • Conditioned place preference (CPP) assays to assess anti-addiction potential (e.g., blocking cocaine-induced CPP in rats) .

Q. How should researchers address contradictions in receptor affinity data across studies?

  • Analytical Framework :

  • Control for assay conditions (e.g., membrane preparation methods, radioligand concentrations).
  • Cross-validate with functional assays (e.g., cAMP inhibition for D3 efficacy) .
  • Re-evaluate enantiomeric purity if discrepancies arise, as minor impurities can skew results .

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